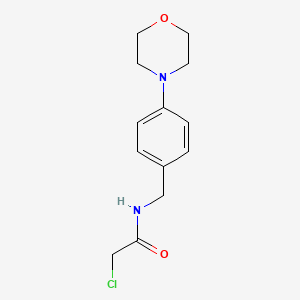

2-Chloro-N-(4-morpholinobenzyl)acetamide

Description

Contextualizing the Acetamide (B32628) Scaffold in Medicinal and Organic Chemistry

The acetamide functional group, characterized by the structure CH₃CONH₂, is a fundamental building block in both organic and medicinal chemistry. ontosight.ai Molecules incorporating this scaffold are noted for a wide spectrum of biological activities. nih.gov The acetamide linkage is a common feature in numerous approved small-molecule drugs and is frequently employed by researchers to synthesize new derivatives with potential therapeutic applications. galaxypub.coarchivepp.com

The significance of the acetamide scaffold lies in its chemical versatility and its ability to engage in crucial molecular interactions. As an amide, it can form hydrogen bonds, which influences its solubility and its interactions with biological targets like proteins and enzymes. taylorandfrancis.compatsnap.com This capacity for hydrogen bonding is a key factor in the design of enzyme inhibitors and other targeted therapeutic agents. galaxypub.co Furthermore, the acetamide group is often incorporated into prodrugs to modulate pharmacokinetic properties, improve chemical stability, or enhance sensory qualities. galaxypub.coarchivepp.com Research has demonstrated that acetamide derivatives possess a diverse range of pharmacological properties, as detailed in the table below.

| Pharmacological Activity | Description of Research Findings |

|---|---|

| Anti-inflammatory | Acetamide derivatives have been shown to inhibit enzymes like COX-II, which are involved in inflammatory processes. ontosight.ainih.gov Some analogs have demonstrated analgesic and anti-inflammatory effects comparable or superior to widely used drugs. nih.gov |

| Antimicrobial & Antifungal | Various acetamide derivatives have been synthesized and screened for their effectiveness against a range of bacterial and fungal strains. ontosight.ainih.gov |

| Anticancer | The acetamide structure is a component in novel compounds designed to be active against sensitive and resistant cancer cell lines. ontosight.aiacs.org Certain derivatives have shown remarkable anticancer activity on various tested cell lines. nih.gov |

| Antioxidant | Studies have reported the synthesis of new acetamide derivatives with the ability to scavenge free radicals and reduce oxidative stress. nih.gov |

| Antiviral | The acetamide scaffold is present in molecules investigated for their potential to inhibit viral replication, including against HIV. nih.govgalaxypub.co |

Significance of Morpholine-Containing Compounds in Drug Discovery and Development

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in approved drugs and its ability to confer advantageous properties to bioactive molecules. nih.govresearchgate.net The inclusion of a morpholine moiety can significantly enhance a compound's potency and improve its pharmacokinetic profile, such as solubility and metabolic stability. nih.govresearchgate.netresearchgate.net

The morpholine ring's utility is attributed to several key physicochemical characteristics. It possesses a well-balanced lipophilic–hydrophilic profile and a pKa value that enhances solubility and permeability across biological membranes, including the blood-brain barrier. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing for effective binding to molecular targets. nih.govresearchgate.net These favorable properties have led to the incorporation of the morpholine ring into a wide array of clinically successful drugs.

| Drug Name | Therapeutic Use |

|---|---|

| Linezolid | An antibiotic used for treating serious infections caused by Gram-positive bacteria. researchgate.netijres.org |

| Gefitinib | A selective inhibitor of epidermal growth factor receptor (EGFR) used in the treatment of certain types of cancer. ijres.org |

| Aprepitant | A neurokinin 1 (NK1) receptor antagonist used to prevent nausea and vomiting induced by chemotherapy. acs.orgijres.org |

| Timolol | A non-selective β-adrenergic receptor antagonist used in the treatment of glaucoma. ijres.org |

Structural Overview of 2-Chloro-N-(4-morpholinobenzyl)acetamide and Closely Related Analogs

The molecular architecture of 2-Chloro-N-(4-morpholinobenzyl)acetamide is a deliberate fusion of the chloroacetamide and morpholine-substituted benzylamine (B48309) moieties. The core structure consists of a central acetamide group where the nitrogen atom is attached to a benzyl (B1604629) group (a benzene (B151609) ring connected to a CH₂ group). This benzyl ring is substituted at its para-position (position 4) with a morpholine ring. The acetyl group of the acetamide is further substituted with a chlorine atom, creating the 2-chloroacetamide (B119443) portion.

To appreciate the specific structural features of 2-Chloro-N-(4-morpholinobenzyl)acetamide, it is useful to compare it with closely related analogs that have been subjects of chemical research.

N-(4-morpholinophenyl)acetamide : In this analog, the acetamide nitrogen is directly bonded to the phenyl ring, which is also substituted with a morpholine ring at the para-position. It lacks the methylene (B1212753) (-CH₂-) bridge of the benzyl group present in the primary compound.

N-(1-morpholinobenzyl)acetamide : This compound is a structural isomer where the morpholine ring is attached to the benzylic carbon (the -CH- between the phenyl ring and the acetamide nitrogen) rather than to the phenyl ring itself.

These subtle structural distinctions lead to different chemical properties and spatial arrangements, which are critical for their interaction with biological targets.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Chloro-N-(4-morpholinobenzyl)acetamide | C₁₃H₁₇ClN₂O₂ | 268.74 | A chloroacetamide group linked to a benzyl group; morpholine ring is at the 4-position of the phenyl ring. bldpharm.com |

| N-(4-morpholinophenyl)acetamide | C₁₂H₁₆N₂O₂ | 220.27 | An acetamide group linked directly to the phenyl ring; morpholine ring is at the 4-position of the phenyl ring. cymitquimica.com |

| N-(1-morpholinobenzyl)acetamide | C₁₃H₁₈N₂O₂ | 234.30 | An acetamide group linked to a benzyl group; morpholine ring is attached to the benzylic carbon (position 1), not the phenyl ring. |

Scope and Objectives of Academic Research on This Compound Class

Academic research into 2-Chloro-N-(4-morpholinobenzyl)acetamide and its derivatives is driven by the recognized potential of its constituent scaffolds. The primary objectives of these research endeavors typically encompass several key areas:

Synthesis of Novel Derivatives : A major focus is on the chemical synthesis of new analogs. researchgate.netglobalresearchonline.netresearchgate.net This involves modifying the core structure, for example, by introducing different substituents on the phenyl ring or altering the linker between the key moieties, to create a library of related compounds for further study.

Pharmacological Screening : Given the broad biological activities associated with both acetamides and morpholines, a principal goal is to screen these new compounds for a wide range of pharmacological effects. This includes evaluating their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and antioxidant agents. researchgate.netresearchgate.netepa.gov

Structure-Activity Relationship (SAR) Studies : Researchers aim to establish a clear understanding of the relationship between the chemical structure of the compounds and their biological activity. researchgate.netepa.gov By comparing the potency and efficacy of different derivatives, SAR studies help identify the specific structural features that are essential for a desired pharmacological effect.

Investigation of Mechanisms of Action : Beyond identifying active compounds, a crucial objective is to elucidate their mechanism of action. This often involves computational methods, such as molecular docking, to predict how these molecules bind to specific enzymes or receptors, along with experimental assays to validate these predictions. researchgate.net

Evaluation of Physicochemical and Pharmacokinetic Properties : A compound's therapeutic potential is also dependent on its drug-like properties. Research in this area assesses factors like solubility, stability, and bioavailability to determine the viability of these molecules as potential drug candidates. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-9-13(17)15-10-11-1-3-12(4-2-11)16-5-7-18-8-6-16/h1-4H,5-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJBZBHVSABTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 4 Morpholinobenzyl Acetamide and Analogs

Direct Synthesis Routes for the Core 2-Chloro-N-(4-morpholinophenyl)acetamide Structure

The principal method for synthesizing the target compound, 2-Chloro-N-(4-morpholinobenzyl)acetamide, is through the direct chloroacetylation of a corresponding benzylamine (B48309) derivative. This process involves forming a stable amide bond between the amine and an acylating agent.

Acylation Reactions Utilizing Chloroacetyl Chloride

The formation of N-substituted 2-chloroacetamides is commonly achieved through the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.net This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of the acid chloride makes this a favorable and widely used transformation. The general scheme for this acylation is a well-established method for producing a wide range of N-aryl and N-alkyl 2-chloroacetamides. researchgate.netresearchgate.net The presence of the acetamide (B32628) linkage in the resulting compounds provides significant biological potential.

Amine Reactants and Optimization of Reaction Conditions

The specific amine reactant required for the synthesis of the title compound is (4-morpholinophenyl)methanamine. This precursor is typically prepared via the reductive amination of 4-morpholinobenzaldehyde. Reductive amination involves the reaction of a carbonyl group (an aldehyde in this case) with an amine (ammonia) to form an intermediate imine, which is then reduced to the desired amine. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process is a highly effective method for amine synthesis. wikipedia.org

Once the (4-morpholinophenyl)methanamine precursor is obtained, its reaction with chloroacetyl chloride is optimized to maximize yield and purity. Reaction conditions for this type of acylation can be varied. researchgate.net The reaction is often carried out in a dry, inert solvent like dichloromethane (B109758) or dimethylformamide (DMF) to prevent hydrolysis of the chloroacetyl chloride. researchgate.netresearchgate.net A base, such as triethylamine (B128534) or an excess of the amine reactant, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net Temperature control is also crucial; reactions are often initiated at lower temperatures (0–5 °C) to manage the exothermic nature of the acylation, followed by a period of stirring at room temperature to ensure completion. researchgate.netijpsr.info

| Amine Reactant | Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Aryl Amine | Dry DMF | Not specified | 0–5 °C, then RT | 6 hours | 85–96% |

| Aqueous Aliphatic/Aromatic Amine | Water | Aqueous Amine | Room Temperature | Overnight | Variable |

| Aryl Amine | Dry Dichloromethane | Triethylamine | Not specified | Not specified | Not specified |

Synthesis of N-(1-morpholinobenzyl)acetamide as a Mannich Base

A structural isomer, N-(1-morpholinobenzyl)acetamide, can be synthesized via the Mannich reaction. This three-component condensation reaction involves an amine, an aldehyde, and a compound with an active hydrogen atom. wikipedia.orgnih.gov In this specific case, the reactants are morpholine (B109124) (a secondary amine), benzaldehyde (B42025) (a non-enolizable aldehyde), and acetamide (containing an acidic α-proton). wikipedia.orgresearchgate.net

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of morpholine and benzaldehyde. wikipedia.org Subsequently, the acetamide tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. wikipedia.orgresearchgate.net This process, known as aminoalkylation, results in the formation of the β-amino-carbonyl compound, N-(1-morpholinobenzyl)acetamide, which is referred to as a Mannich base. wikipedia.orgnih.gov

Derivatization Strategies of the Acetamide Moiety

The 2-chloro-N-(4-morpholinobenzyl)acetamide molecule contains a reactive chlorine atom, making it a valuable intermediate for further chemical transformations. researchgate.net The chemical reactivity is primarily attributed to the facile displacement of the chlorine atom by various nucleophiles, which can be followed by intramolecular cyclization to form diverse heterocyclic systems. researchgate.net

Formation of Thiazolidinone Derivatives

One of the most significant derivatizations of N-substituted 2-chloroacetamides is the synthesis of thiazolidin-4-ones. This is typically achieved through a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). sciepub.comhilarispublisher.com The reaction involves the initial formation of a Schiff base, followed by an attack from the sulfur atom of thioglycolic acid on the imine carbon. An subsequent intramolecular cyclization via the removal of a water molecule yields the final 1,3-thiazolidin-4-one ring system. nih.gov This reaction can be catalyzed by various agents, including Lewis acids like anhydrous zinc chloride or under different solvent and temperature conditions to optimize the yield of the desired heterocyclic product. hilarispublisher.comrroij.com

Cyclization Reactions with Thiocyanate (B1210189)

Another important derivatization involves the reaction of 2-chloroacetamides with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN). researchgate.netmdpi.com This heterocyclization reaction, typically conducted by refluxing the reactants in ethanol (B145695), produces 2-(arylimino)thiazolidin-4-ones. researchgate.netmdpi.com The proposed mechanism involves an initial nucleophilic substitution where the thiocyanate ion displaces the chlorine atom. The resulting intermediate then undergoes an intramolecular cyclization, followed by a Dimroth-like rearrangement, to yield the stable 2-imino-thiazolidin-4-one structure. mdpi.com

| Reactant | Reaction Type | Product Class | Key Reagents |

|---|---|---|---|

| 2-Chloro-N-benzylacetamide | Cyclocondensation | Thiazolidin-4-one | Thioglycolic Acid |

| 2-Chloro-N-benzylacetamide | Heterocyclization | 2-(Benzylimino)thiazolidin-4-one | Ammonium Thiocyanate |

Preparation of Oxadiazole and Thiazole (B1198619) Derivatives

The 2-chloroacetamide (B119443) moiety is a versatile precursor for the construction of five-membered heterocyclic rings like oxadiazoles (B1248032) and thiazoles. These heterocycles are significant pharmacophores in drug discovery.

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from chloroacetamide analogs through a multi-step sequence. A common pathway involves the conversion of a related acetohydrazide into an oxadiazole-2-thiol. For instance, a 2-(2-arylthiazol-4-yl)acetohydrazide can be cyclized using carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) (KOH) to form a 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com This intermediate can then be further functionalized. While this example starts from a thiazole derivative, the principle of cyclizing a hydrazide derivative is a general strategy applicable to precursors derived from 2-Chloro-N-(4-morpholinobenzyl)acetamide.

Another approach involves the reaction of N-hydroxy acetamidines with substituted benzoyl chlorides to form 5-aryl-3-chloromethyl-1,2,4-oxadiazole intermediates. rjptonline.org The chloroacetamide functionality provides the necessary carbon backbone for the formation of the heterocyclic ring.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that can be adapted for N-substituted 2-chloroacetamides. This involves the reaction of the chloroacetamide with a thioamide. For example, various N-aryl-2-chloroacetamides can be reacted with ammonium thiocyanate in refluxing ethanol to generate 2-(arylimino)thiazolidin-4-ones. researchgate.net The chloroacetamide acts as an α-haloketone equivalent, which condenses with the sulfur and nitrogen nucleophiles of the thiocyanate or thioamide.

Research has demonstrated the synthesis of novel thiazole hybrids by reacting 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides with thiosemicarbazones, leading to compounds with potential anticancer activity. researchgate.net This highlights the utility of the chloroacetamide group as a reactive handle for building complex thiazole-containing structures. researchgate.netnih.gov

| Heterocycle | General Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Acetohydrazide derivative | CS₂, KOH | Cyclization | mdpi.com |

| 1,2,4-Oxadiazole | 2-Chloro-N-hydroxy acetamidine | Substituted benzoyl chloride | Condensation/Cyclization | rjptonline.org |

| Thiazolidin-4-one | N-aryl-2-chloroacetamide | Ammonium thiocyanate | Hantzsch-type condensation | researchgate.net |

| Substituted Thiazole | 2-Chloroacetamide analog | Thioamide/Thiosemicarbazone | Condensation/Cyclization | researchgate.net |

Coupling Reactions for the Construction of Extended Scaffolds

The chlorine atom in 2-chloro-N-(4-morpholinobenzyl)acetamide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. researchgate.netresearchgate.net This reactivity is widely exploited in coupling reactions to construct larger, more complex molecular architectures. These reactions are fundamental for creating libraries of compounds for screening purposes or for synthesizing targeted molecules with specific properties.

The general reaction involves the displacement of the chloride by a nucleophile, such as an amine, thiol, or alcohol. researchgate.net For example, 2-(pyridin-3-yloxy)acetamides can be synthesized through the alkylation of a hydroxypyridine derivative with N-substituted chloroacetamides. researchgate.net Similarly, indole (B1671886) derivatives can be alkylated at the nitrogen atom using N-substituted chloroacetamides in the presence of a base like sodium hydride in DMF. researchgate.net

These coupling reactions are not limited to simple nucleophiles. Chloroacetamide fragments are used in screening libraries to identify new molecular scaffolds that can covalently bind to biological targets, such as proteins. nih.gov This approach is valuable in drug discovery for developing covalent inhibitors. The chloroacetamide acts as an electrophilic "warhead" that forms a stable bond with a nucleophilic residue (like cysteine) in a protein's binding pocket. nih.govnih.gov

| Nucleophile Type | Example Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Oxygen | 2-Arylpyridin-3-ol | 2-(Pyridin-3-yloxy)acetamide | Base-mediated alkylation | researchgate.net |

| Nitrogen | Indole derivative | Indolyl-N-substituted acetamide | NaH, DMF | researchgate.net |

| Sulfur | 5-Amino-1,3,4-thiadiazol-2-thiol | N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazole-2-yl}-2-chloroacetamide | Base-mediated alkylation | nih.gov |

| Protein Residue | Cysteine | Covalent protein-ligand adduct | Physiological conditions | nih.gov |

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reducing waste, and improving energy efficiency.

Application of Ionic Liquids in the Synthesis of Iminothiazolidinones from 2-Chloro-N-(4-morpholinophenyl)acetamide

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis. juniperpublishers.com They are salts with low melting points, often below 100°C, and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. juniperpublishers.comrsc.org These characteristics make them attractive alternatives to volatile organic compounds (VOCs).

While specific literature detailing the synthesis of iminothiazolidinones from 2-Chloro-N-(4-morpholinophenyl)acetamide in ionic liquids is not prevalent, the synthesis of related heterocyclic structures in these media is well-documented. For example, the synthesis of imidazolium-based ionic liquids themselves can be performed in environmentally benign solvents like water or ethanol. researchgate.net The use of ILs can facilitate reactions by enhancing reaction rates and simplifying product isolation. In many cases, the ionic liquid can be recovered and reused, adhering to green chemistry principles. juniperpublishers.comresearchgate.net The synthesis of α-aminonitriles, for instance, has been efficiently catalyzed by imidazolium-based dicationic ionic liquids, which could be recycled for several consecutive runs without significant loss of activity. researchgate.net This approach could be extrapolated to the synthesis of iminothiazolidinones, where the ionic liquid could act as both the solvent and a catalyst to promote the condensation reaction between a chloroacetamide analog and a thiourea (B124793) derivative.

Purification Techniques for Synthesized Compounds in Research Contexts

The isolation and purification of the target compound from a reaction mixture is a crucial step in chemical synthesis to ensure its identity and purity. For compounds like 2-Chloro-N-(4-morpholinobenzyl)acetamide and its derivatives, which are often solids at room temperature and possess polar functional groups (amide, morpholine), several standard techniques are employed. researchgate.netbiotage.com

Recrystallization: Recrystallization is a primary and cost-effective method for purifying solid compounds. researchgate.net The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. Common solvents for amides include ethanol, acetonitrile (B52724), or solvent mixtures like hexane (B92381)/ethyl acetate (B1210297) or hexane/acetone. researchgate.netrochester.edu For amides, acetonitrile often yields good results, allowing for the formation of high-purity crystals upon slow cooling of a saturated solution. researchgate.net

Chromatography: When recrystallization is ineffective or for non-crystalline products, chromatographic techniques are indispensable. biotage.comjocpr.com

Flash Chromatography: This is the most common purification method in a research setting. It uses a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential polarity. For polar amide compounds, a polar solvent system is required. biotage.com

Reversed-Phase Chromatography: For highly polar compounds that are not well-separated on normal-phase silica, reversed-phase chromatography (using a nonpolar stationary phase like C18-silica and a polar mobile phase like methanol/water) can be an effective alternative. biotage.com

Preparative TLC and HPLC: For small-scale reactions or when very high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used. researchgate.netjocpr.com

Other Techniques: For complex mixtures, specialized techniques may be necessary. The use of solid-phase extraction (SPE) cartridges, such as those with ion-exchange resins (e.g., SCX for basic compounds containing a morpholine group), can be used to capture the desired product while allowing impurities to be washed away. biotage.com The product is then eluted with a suitable solvent. biotage.com

Advanced Structural and Spectroscopic Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Chloro-N-(4-morpholinobenzyl)acetamide, distinct signals are expected for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets. The methylene (B1212753) protons of the benzyl (B1604629) group (CH₂) and the chloroacetamide moiety (CH₂Cl) would likely appear as a doublet and a singlet, respectively. The protons of the morpholine (B109124) ring are expected to show characteristic triplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the amide, the carbons of the aromatic ring, the methylene carbons of the benzyl and chloroacetyl groups, and the carbons of the morpholine ring. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. For instance, in a related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, the carbonyl carbon appears at approximately 164.6 ppm, while the chloro-substituted methylene carbon is observed around 42.8 ppm. researchgate.net

Exemplary NMR Data for 2-Chloro-N-(4-morpholinobenzyl)acetamide (Note: The following table is a representative interpretation based on analogous structures, as specific experimental data for the target compound is not publicly available.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Amide (N-H) | ~8.3 (broad s) | - |

| Aromatic (CH) | ~7.2 (d) | ~129.0 |

| Aromatic (CH) | ~6.9 (d) | ~116.0 |

| Aromatic (C-N) | - | ~151.0 |

| Aromatic (C-CH₂) | - | ~130.0 |

| Benzyl (CH₂) | ~4.3 (d) | ~47.0 |

| Chloroacetyl (CH₂) | ~4.1 (s) | ~43.0 |

| Carbonyl (C=O) | - | ~166.0 |

| Morpholine (O-CH₂) | ~3.7 (t) | ~67.0 |

| Morpholine (N-CH₂) | ~3.1 (t) | ~49.0 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk

For 2-Chloro-N-(4-morpholinobenzyl)acetamide (molecular formula C₁₃H₁₇ClN₂O₂), the molecular weight is 268.74 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 268. An isotopic peak (M+2) at m/z 270, with an intensity approximately one-third of the M⁺ peak, would also be expected due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable based on the structure. miamioh.edu Plausible fragmentation pathways include:

Alpha-cleavage: Breakage of the bond between the benzyl CH₂ and the nitrogen atom, or the bond between the carbonyl group and the CH₂Cl group.

Amide Bond Cleavage: Scission of the C-N bond of the amide is a common fragmentation pathway.

Loss of Functional Groups: The molecule could lose the chloroacetyl group or fragments from the morpholine ring.

A key fragmentation pattern observed in a related, more complex morpholinylphenyl acetamide (B32628) involved the cleavage that generated the morpholinylphenyl moiety, indicating the stability of this fragment. researchgate.net

Expected Fragmentation Data (Note: This table represents plausible fragments based on chemical principles.)

| m/z | Plausible Fragment Identity | Fragmentation Pathway |

| 268/270 | [C₁₃H₁₇ClN₂O₂]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 191 | [C₁₁H₁₅N₂O]⁺ | Loss of •CH₂Cl |

| 177 | [C₁₁H₁₅N₂]⁺ | Loss of •COCH₂Cl |

| 134 | [C₈H₁₀NO]⁺ | Cleavage yielding the benzyl-morpholine fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-Chloro-N-(4-morpholinobenzyl)acetamide is expected to exhibit characteristic absorption bands confirming its structure. Data from analogous compounds like 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide show typical amide and aromatic absorptions. nih.govnih.gov

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3250 | Secondary Amide |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | CH₂ groups |

| C=O Stretch (Amide I) | 1680 - 1640 | Amide Carbonyl |

| N-H Bend (Amide II) | 1570 - 1515 | Secondary Amide |

| C-O-C Stretch | 1150 - 1085 | Ether (Morpholine) |

| C-N Stretch | 1250 - 1020 | Amine/Amide |

| C-Cl Stretch | 800 - 600 | Alkyl Halide |

Elemental Compositional Analysis of Compounds

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For 2-Chloro-N-(4-morpholinobenzyl)acetamide (C₁₃H₁₇ClN₂O₂), a close correlation between the experimental and theoretical values would provide strong evidence for the compound's purity and assigned formula. researchgate.net

Theoretical Elemental Composition of C₁₃H₁₇ClN₂O₂

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 58.09% |

| Hydrogen | H | 1.01 | 17 | 17.17 | 6.39% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.19% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.43% |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.90% |

| Total | 268.77 | 100.00% |

Advanced Structural Analysis (e.g., Single-Crystal X-ray Diffraction for related scaffolds)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While a crystal structure for 2-Chloro-N-(4-morpholinobenzyl)acetamide is not publicly documented, analysis of related N-substituted acetamide scaffolds provides valuable insights. nih.gov For example, the crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide reveals that molecules are linked into infinite chains by intermolecular N-H···O hydrogen bonds between the amide hydrogen and the carbonyl oxygen of an adjacent molecule. nih.gov Similarly, structures of other chloroacetanilides show extensive hydrogen bonding networks. researchgate.net Such studies confirm the planarity of the amide group and provide data on how molecules arrange themselves in the solid state, which can influence physical properties like melting point and solubility. researchgate.netvensel.org

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While numerous studies have performed molecular docking on various chloroacetamide derivatives to explore their potential as antimicrobial or anticancer agents, no specific docking studies for 2-Chloro-N-(4-morpholinobenzyl)acetamide against any biological target have been identified in the available literature. nih.govnih.govnih.gov Research on analogous compounds has shown that the chloroacetamide moiety can act as a reactive group, forming covalent bonds or specific non-covalent interactions within enzyme active sites. researchgate.net However, without specific studies, the interaction patterns and potential targets for 2-Chloro-N-(4-morpholinobenzyl)acetamide remain speculative.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking, providing insights into how the ligand's conformation and binding interactions evolve.

There are no published molecular dynamics simulation studies specifically investigating 2-Chloro-N-(4-morpholinobenzyl)acetamide. Such a study would be essential to confirm the stability of its binding pose within a potential target's active site and to understand the conformational flexibility of the morpholinobenzyl group, but this research has not been made publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of molecules. numberanalytics.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. taylorandfrancis.com

While FMO analyses have been conducted for other chloroacetamide derivatives to understand their electronic properties and reactivity, no such data is available for 2-Chloro-N-(4-morpholinobenzyl)acetamide. nih.gov A theoretical study on this compound would calculate the energies of its HOMO and LUMO to predict its kinetic stability and sites of electrophilic or nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons.

No specific studies calculating these reactivity descriptors for 2-Chloro-N-(4-morpholinobenzyl)acetamide have been found. This information would be valuable for comparing its reactivity to other related compounds.

Predictive Modeling for Biological Activity and Properties

Predictive modeling, often using machine learning or Quantitative Structure-Activity Relationship (QSAR) models, correlates chemical structures with their biological activities. nih.gov These models are trained on datasets of known compounds to predict the activity of new, untested molecules.

There is no evidence of 2-Chloro-N-(4-morpholinobenzyl)acetamide being included in the training or validation sets of published predictive models. Its biological activity profile remains uncharacterized by such in silico methods.

Virtual Screening Approaches for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be followed by lead optimization, where a promising compound (a "lead") is synthetically modified to improve its potency, selectivity, or pharmacokinetic properties.

No virtual screening campaigns that have identified or utilized 2-Chloro-N-(4-morpholinobenzyl)acetamide as a hit or lead compound are documented in the scientific literature. Furthermore, without a known biological activity or target, there are no lead optimization studies centered on this specific molecular scaffold.

Lack of Publicly Available Research Data Prevents In-Depth Analysis of 2-Chloro-N-(4-morpholinobenzyl)acetamide

A thorough investigation into the computational chemistry and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the chemical compound 2-Chloro-N-(4-morpholinobenzyl)acetamide has revealed a significant absence of published research findings. Despite extensive searches of scientific databases and scholarly articles, no specific studies detailing the ADME prediction for this particular molecule could be located.

The compound, identified by the CAS Number 2819731-91-2, appears to be a novel or less-studied entity within the scientific community, particularly in the realm of computational drug discovery and pharmacokinetics. As a result, the data required to populate a detailed analysis as per the requested outline—including specific research findings and data tables on its predicted absorption, distribution, metabolism, and excretion—is not available in publicly accessible literature.

While computational ADME prediction is a crucial step in modern drug discovery research, allowing for the early assessment of a compound's potential pharmacokinetic profile, such studies have not been published for 2-Chloro-N-(4-morpholinobenzyl)acetamide. This precludes any scientifically accurate discussion of its drug-like properties based on established research.

Therefore, it is not possible to provide an article that adheres to the specified requirements for detailed, research-backed content and data tables focusing solely on the ADME prediction of 2-Chloro-N-(4-morpholinobenzyl)acetamide. Further research and publication of in silico or experimental studies are necessary before a comprehensive profile of this compound can be compiled.

Following a comprehensive search for scientific literature on the chemical compound “2-Chloro-N-(4-morpholinobenzyl)acetamide,” it has been determined that there is insufficient publicly available data to fulfill the detailed requirements of the requested article.

Preclinical studies detailing the specific pharmacological and biological evaluations outlined—including antibacterial efficacy against various strains, antifungal activity, proposed mechanisms of action such as DNA gyrase inhibition, synergistic effects with other drugs, and specific enzymatic inhibition of cholinesterase and monoamine oxidase—could not be located for this exact compound.

The available research focuses on structurally related but distinct molecules, such as other acetamide (B32628) derivatives. Due to the strict instruction to focus solely on “2-Chloro-N-(4-morpholinobenzyl)acetamide,” it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Pharmacological and Biological Evaluation Preclinical Studies

Enzymatic Inhibition Studies

Ecto-5'-Nucleotidase (CD73) Inhibition

Research into the inhibitory effects of 2-Chloro-N-(4-morpholinobenzyl)acetamide on ecto-5'-nucleotidase (CD73), a key enzyme in adenosine-mediated immunosuppression, is not extensively documented in publicly available scientific literature. While the broader field of CD73 inhibition is an active area of research for cancer immunotherapy, specific studies detailing the activity of this particular compound are not readily found.

Cyclooxygenase (COX) Inhibition (for N-(4-hydroxyphenyl)acetamide analogs)

Similarly, a detailed evaluation of N-(4-hydroxyphenyl)acetamide analogs of 2-Chloro-N-(4-morpholinobenzyl)acetamide as cyclooxygenase (COX) inhibitors is not prominently featured in the available scientific research. The development of COX inhibitors is a significant area in anti-inflammatory drug discovery, but specific data relating to these analogs is sparse.

Anti-Osteoclastogenesis Research (for 2-NMPA derivatives)

In contrast, derivatives of N-(2-morpholinophenyl) acetamide (B32628) (2-NMPA) have been more thoroughly investigated for their role in inhibiting osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. Abnormal osteoclast activity is implicated in various bone diseases, including osteoporosis.

Several novel 2-NMPA derivatives have demonstrated significant inhibitory effects on the differentiation of primary osteoclasts in vitro. nih.gov In one study, a series of eleven 2-NMPA derivatives, specifically (2-(2-chlorophenoxy)-N-(4-alkoxy-2-morpholinophenyl) acetamides, were synthesized and evaluated. nih.gov Among these, three compounds, 11b , 11d , and 11h , exhibited high inhibitory bioactivity. nih.gov Compound 11h was selected for more in-depth studies and was found to inhibit osteoclastogenesis with an IC₅₀ of 358.29 nM. nih.gov This inhibition was achieved without affecting cell viability or the differentiation of osteoblasts, the cells responsible for bone formation. nih.gov

Another study focused on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), which significantly reduced the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, a hallmark of osteoclast formation. semanticscholar.org This compound also disrupted the formation of the F-actin ring, a critical structure for osteoclast function, and attenuated bone resorption. semanticscholar.org

Furthermore, a derivative identified as 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA) was also shown to have a potent inhibitory effect on osteoclastogenesis. nih.gov Treatment with 2-NPPA suppressed the expression of several osteoclast-specific markers and blocked the formation of mature osteoclasts, leading to reduced F-actin ring formation and bone resorption activity. nih.gov

Table 1: In Vitro Inhibition of Osteoclastogenesis by 2-NMPA Derivatives

| Compound | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 11h | Osteoclast Differentiation | IC₅₀ of 358.29 nM | nih.gov |

| PPOA-N-Ac-2-Cl | Osteoclast Formation | Dose-dependent decrease in TRAP-positive cells | semanticscholar.org |

| 2-NPPA | Mature Osteoclast Formation | Blocked formation and reduced F-actin rings | nih.gov |

The mechanism underlying the anti-osteoclastogenic effects of 2-NMPA derivatives involves the modulation of key signaling pathways. Research has shown that these compounds can interfere with the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling cascade, which is central to osteoclast differentiation.

Compound 11h was found to suppress osteoclast differentiation by downregulating the expression of RANKL-mediated TRAF6 (TNF receptor-associated factor 6). nih.gov This downregulation subsequently led to the inactivation of the PI3K/AKT and IκBα/NF-κB signaling pathways. nih.gov

Similarly, PPOA-N-Ac-2-Cl was shown to inhibit osteoclastogenesis by downregulating TRAF6 expression. semanticscholar.org This compound also attenuated the protein levels of cathepsin K, a critical protease in bone resorption. semanticscholar.org

The compound 2-NPPA was also found to exert its inhibitory effects through the NF-κB pathway. nih.gov Treatment with 2-NPPA significantly decreased the phosphorylation of NF-κB and I-κBα, which are crucial steps in the activation of this pathway. nih.gov However, it did not significantly affect the activation of MAPKs and AKT. nih.gov The study also indicated that 2-NPPA suppresses osteoclast differentiation by reducing the protein level of c-fos through proteasomal degradation. nih.gov

Table 2: Modulation of Signaling Pathways by 2-NMPA Derivatives

| Compound | Signaling Pathway Modulated | Mechanism | Reference |

|---|---|---|---|

| 11h | TRAF6, PI3K/AKT, IκBα/NF-κB | Downregulation of TRAF6 expression, leading to inactivation of downstream pathways. | nih.gov |

| PPOA-N-Ac-2-Cl | TRAF6 | Downregulation of TRAF6 expression. | semanticscholar.org |

| 2-NPPA | IκBα/NF-κB, c-fos | Reduced phosphorylation of NF-κB and I-κBα; reduction of c-fos protein levels. | nih.gov |

Antiplasmodial Activity

Investigations into the antiplasmodial activity of 2-Chloro-N-(4-morpholinobenzyl)acetamide are not well-documented in the available scientific literature. While research into new anti-malarial agents is ongoing, specific studies focusing on this compound's efficacy against Plasmodium species have not been identified.

In Vitro Cell-Based Biological Assays

Cell-Based Assays for Target Inhibition and Cellular Responses

At present, there are no specific published cell-based assay data detailing the target inhibition or cellular responses for 2-Chloro-N-(4-morpholinobenzyl)acetamide. Such assays are crucial for identifying the molecular targets of a compound and understanding its downstream effects on cellular signaling pathways. This information is fundamental to elucidating the mechanism of action and guiding further drug development.

Evaluation of Cell Viability and Proliferation in Research Models (e.g., MTT, MTS assays)

Similarly, specific data from cell viability and proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays, for 2-Chloro-N-(4-morpholinobenzyl)acetamide are not available in the public domain. aatbio.comavantorsciences.compromega.compromega.combiocompare.com These colorimetric assays are standard methods used to assess the number of viable cells in culture by measuring metabolic activity. aatbio.combiocompare.comnih.gov The reduction of tetrazolium salts like MTT and MTS by cellular enzymes results in a colored formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. aatbio.compromega.combiocompare.com Such studies are critical for determining a compound's cytotoxic or cytostatic effects on various cell lines.

While research exists on other chloroacetamide derivatives, the specific biological activities of 2-Chloro-N-(4-morpholinobenzyl)acetamide remain to be characterized and published. Further research is necessary to establish its pharmacological profile.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitutions on Biological Activity

The biological activity of N-substituted chloroacetamides is profoundly influenced by the chemical nature and substitution pattern of its core components. Variations in these regions can affect potency, selectivity, and pharmacokinetic properties.

The 2-chloroacetyl group is a pivotal component, often functioning as a reactive electrophile or "warhead." Its chemical reactivity is central to the mechanism of action for many biologically active acetamides.

Role as an Electrophile : The chlorine atom, being an effective leaving group, renders the adjacent carbon atom susceptible to nucleophilic attack. This allows the molecule to form covalent bonds with nucleophilic residues (such as serine, cysteine, or lysine) in the active sites of enzymes. This covalent modification often leads to irreversible inhibition, a strategy employed in the design of potent enzyme inhibitors like those targeting Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.netscispace.com

Impact of Halogen Substitution : The nature of the halogen atom directly modulates the electrophilicity and reactivity of the acetyl group. Replacing chlorine with bromine typically increases the reaction rate, potentially leading to higher potency but also possible off-target effects. Conversely, substitution with fluorine would decrease reactivity, possibly converting an irreversible inhibitor into a reversible one.

Non-halogen Modifications : Replacing the chlorine atom with non-halogen groups, such as a hydrogen (acetyl moiety) or a methyl group, fundamentally alters the compound's reactivity. For example, removing the halogen eliminates the potential for covalent bond formation, which may drastically reduce potency if the mechanism relies on such an interaction. In a study on thioacetamide-triazoles, introducing a methyl branch to the acetamide (B32628) linker led to a significant loss of antibacterial activity. nih.gov The insertion of an amide function in the central connecting chain of certain Heme Oxygenase-1 (HO-1) inhibitors was found to decrease potency, though it offered greater chemical versatility for further modifications. nih.govnih.govresearchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net

The morpholine (B109124) ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. sci-hub.senih.gov

Physicochemical and Pharmacokinetic Properties : The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom is a weak base. This combination imparts a balanced hydrophilic-lipophilic character, which can improve aqueous solubility, cell membrane permeability, and metabolic stability. nih.govresearchgate.net In many central nervous system (CNS) drug candidates, the morpholine moiety is used to improve brain permeability. nih.govacs.org

Bioisosteric Replacement : The morpholine ring can be replaced with other nitrogenous heterocycles to probe steric and electronic requirements.

Piperidine (B6355638) : Replacing morpholine with a piperidine ring removes the ether oxygen, increasing lipophilicity and basicity. This can alter receptor interactions and pharmacokinetic distribution.

Piperazine (B1678402) : The introduction of a piperazine ring offers a second nitrogen atom that can be a site for further substitution, allowing for the attachment of additional pharmacophoric elements or modulation of basicity and solubility.

Positional Isomers : The position of the morpholine group on the benzyl (B1604629) ring is critical for activity. Moving the substituent from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly change the molecule's three-dimensional shape. This repositioning affects the distance and geometric orientation relative to the chloroacetamide group, which can disrupt optimal binding to a biological target. The preferred conformation of a molecule is often different from its "active" conformation when bound to a receptor. psu.edu

Modifications to the aromatic ring connecting the amide and the morpholine group provide a powerful means to fine-tune the molecule's properties.

Steric and Lipophilic Effects : The size, shape, and lipophilicity of substituents are crucial.

In one study on N-(substituted phenyl)-2-chloroacetamides, compounds with a halogenated para-substituted phenyl ring (e.g., 4-chloro, 4-fluoro) were among the most active antimicrobial agents, an effect attributed to high lipophilicity facilitating passage through cell membranes. nih.govnih.govresearchgate.net

Conversely, in a series of SLACK potassium channel inhibitors, removing a fluoro group or moving it around the ring was generally well-tolerated, while the introduction of larger groups had more varied effects. mdpi.com

Role of the Benzyl Spacer : The methylene (B1212753) (-CH2-) bridge between the phenyl ring and the amide nitrogen provides conformational flexibility. This allows the phenyl-morpholine portion of the molecule to orient itself optimally within a binding site. Studies on related N-benzylacetamide derivatives have shown that this methylene bridge is important for activity compared to direct N-phenyl analogs. nih.gov

Below is a table summarizing the general effects of substitutions on related chloroacetamide scaffolds, based on antimicrobial activity studies.

| Modification Site | Substituent Type | General Impact on Activity | Reference Example |

|---|---|---|---|

| Chloroacetyl Moiety | Replacement of Cl with Br/I | Increases reactivity, may increase potency but also non-specific toxicity. | General principle of alkyl halides |

| Replacement of Cl with H | Removes covalent binding potential, often leading to loss of potency. | Inferred from covalent inhibitor studies nih.gov | |

| Morpholine Ring | Replacement with Piperidine | Increases lipophilicity and basicity. | Common bioisosteric replacement strategy nih.gov |

| Replacement with Piperazine | Allows for further substitution, modulates solubility and basicity. | Common bioisosteric replacement strategy nih.gov | |

| Benzyl/Phenyl Ring | Para-halogen (Cl, F, Br) | Increases lipophilicity, often enhances antimicrobial activity. | N-(4-chlorophenyl) chloroacetamide nih.govresearchgate.net |

| Electron-donating groups (e.g., -OCH3) | Effect is target-dependent; can increase or decrease activity. | Phenoxy acetamide derivatives nih.gov | |

| Bulky groups | Can enhance activity if it fits a hydrophobic pocket, or decrease it due to steric hindrance. | N-benzylacetamide anticonvulsants researchgate.net |

Identification of Key Pharmacophoric Features for Desired Biological Effects

Based on SAR analyses of related structures, a pharmacophore model for biologically active N-benzylacetamide analogs can be proposed. A pharmacophore defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target.

The key features for compounds in the class of 2-Chloro-N-(4-morpholinobenzyl)acetamide likely include:

An Electrophilic Center : The chloroacetyl group serves as a key interaction point, often acting as a covalent warhead. Its ability to be attacked by a nucleophile is a critical feature for certain targets like serine hydrolases. mdpi.com

Hydrogen Bond Donor/Acceptor Region : The central amide linkage (-NH-C=O-) is a classic pharmacophoric element, capable of forming crucial hydrogen bonds with backbone or side-chain residues in a protein active site, thereby anchoring the inhibitor.

Hydrophobic Aromatic Region : The benzyl ring provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the target's binding pocket.

A Flexible Linker : The methylene spacer of the benzyl group allows for rotational freedom, enabling the molecule to adopt a low-energy conformation that maximizes favorable interactions within the binding site.

A Polar/Solubilizing Group : The terminal morpholine ring serves multiple purposes. Its oxygen atom can act as a hydrogen bond acceptor, and the entire ring contributes to the molecule's polarity and solubility, which are critical for favorable pharmacokinetic properties. nih.govacs.org

Rational Design and Synthesis of Novel Analogs Based on SAR Findings

The insights gained from SAR studies are fundamental to the rational design of new, improved analogs. acs.orgresearchgate.net The goal is typically to enhance potency and selectivity while optimizing drug-like properties (e.g., solubility, metabolic stability).

Design Strategy : Based on the pharmacophore model, new analogs can be designed. For example, if SAR studies indicate that a larger hydrophobic substituent is tolerated on the benzyl ring, new molecules can be synthesized with varied alkyl or aryl groups at the para position. If the chloroacetyl group proves too reactive and non-specific, it could be replaced by other electrophilic groups (e.g., nitriles, epoxides) or by groups that promote strong, reversible interactions.

Synthesis : The synthesis of novel analogs of 2-Chloro-N-(4-morpholinobenzyl)acetamide typically begins with the preparation of the key intermediate, 4-morpholinobenzylamine (B1586929). This amine is then acylated using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. nih.gov Modifications to each part of the molecule can be achieved by starting with appropriately substituted precursors. For instance, to create analogs with different groups on the aromatic ring, one would start with a substituted 4-aminobenzylamine.

This iterative process of design, synthesis, and biological testing, guided by SAR, is a cornerstone of modern medicinal chemistry and drug discovery. researchgate.netnih.gov

Role As a Synthetic Intermediate and Chemical Scaffold

Utility in the Synthesis of Diverse Heterocyclic Compounds

The reactive α-chloroacetyl group in 2-Chloro-N-(4-morpholinobenzyl)acetamide makes it an excellent precursor for the synthesis of various heterocyclic systems. The carbon atom attached to the chlorine is highly electrophilic and readily reacts with a wide array of nucleophiles, often initiating a cascade of reactions that result in the formation of stable ring structures. researchgate.net This approach is a cornerstone of heterocyclic chemistry, providing efficient pathways to compounds that are often of significant interest in medicinal chemistry.

One of the prominent applications of α-chloroacetamides is in the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with a broad spectrum of pharmacological activities. While direct synthesis using 2-Chloro-N-(4-morpholinobenzyl)acetamide is plausible, a closely related analogue, 2-chloro-N-(4-morpholinophenyl)acetamide, has been utilized as a key intermediate in the synthesis of (5E)-2-(4-morpholinophenylimino)-5-benzylidenethiazolidin-4-one. nih.gov

The synthesis involves the reaction of the chloroacetamide with a sulfur-containing nucleophile, such as ammonium (B1175870) thiocyanate (B1210189), in a suitable solvent like ethanol (B145695). This reaction proceeds via an initial nucleophilic substitution of the chloride by the thiocyanate, followed by an intramolecular cyclization to form the 2-iminothiazolidin-4-one ring. This intermediate can then undergo further modifications, such as Knoevenagel condensation with various aromatic aldehydes, to produce a library of substituted thiazolidinone derivatives. nih.gov

Table 1: Synthesis of Thiazolidinone Derivatives from a 2-Chloro-N-(4-morpholinophenyl)acetamide Intermediate

| Reactant A | Reactant B | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-(4-morpholinophenyl)acetamide | Ammonium thiocyanate | (E)-2-(4-morpholinophenylimino)thiazolidin-4-one | Ethanol, 90°C | - | nih.gov |

| (E)-2-(4-morpholinophenylimino)thiazolidin-4-one | Substituted Aromatic Aldehydes | (5E)-2-(4-morpholinophenylimino)-5-benzylidenethiazolidin-4-ones | Ethanol, DIPEA | High | nih.gov |

This table illustrates a synthetic route analogous to what would be expected for 2-Chloro-N-(4-morpholinobenzyl)acetamide.

The chloroacetamide functionality is a versatile building block for various other heterocyclic systems, including oxadiazoles (B1248032) and thiazoles. The general strategy involves reacting the chloroacetamide with appropriate binucleophilic reagents that can lead to the desired ring system.

For the synthesis of thiazole (B1198619) derivatives, 2-Chloro-N-(4-morpholinobenzyl)acetamide could react with a thiourea (B124793) or thioamide derivative. The sulfur atom of the thioamide acts as a nucleophile, displacing the chloride, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This is a common and effective method for constructing 2-aminothiazole (B372263) scaffolds.

In the case of oxadiazoles, while a direct cyclization from a chloroacetamide is less common, this intermediate can be used to alkylate a pre-formed oxadiazole thiol. For instance, a 1,3,4-oxadiazole-2-thiol (B52307) can be deprotonated to form a thiolate, which then acts as a nucleophile to displace the chloride from 2-Chloro-N-(4-morpholinobenzyl)acetamide. This results in the formation of a new carbon-sulfur bond, effectively tethering the morpholinobenzylacetamide moiety to the oxadiazole ring system, creating hybrid molecules with potential for unique biological activities. researchgate.net

Contribution to Amide-Based Scaffolds in the Creation of Drug-like Molecules and Bioconjugates

The 2-Chloro-N-(4-morpholinobenzyl)acetamide structure is inherently an amide-based scaffold. This class of compounds is of immense importance in medicinal chemistry due to the prevalence of the amide bond in biological systems and its ability to form key hydrogen bonding interactions with biological targets. luxembourg-bio.comresearchgate.net The morpholine (B109124) component is considered a "privileged structure" in drug discovery, as it is found in numerous approved drugs and is known to improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for developing viable drug candidates. nih.govacs.orgnih.govsci-hub.se

The chloroacetamide portion of the molecule acts as a reactive handle. It can be used to link the morpholinobenzyl scaffold to other molecules of interest. For example, the chlorine atom can be displaced by nucleophilic groups (such as amines, thiols, or alcohols) present on another molecule, forming a stable covalent bond. This allows for the construction of more complex, drug-like molecules where the morpholinobenzylacetamide unit serves as a central scaffold.

In the field of bioconjugation, α-haloacetamides are well-known reagents for the selective modification of proteins. nih.gov They react specifically with the thiol group of cysteine residues under physiological conditions to form a stable thioether linkage. Therefore, 2-Chloro-N-(4-morpholinobenzyl)acetamide could potentially be used to attach the morpholinobenzyl moiety to proteins or peptides for various applications, such as targeted drug delivery or the development of therapeutic protein conjugates. The chloroacetamide group offers greater specificity for cysteine residues compared to other reagents like iodoacetamides. nih.gov

Applications in Parallel Synthesis and Chemical Diversification Strategies

Parallel synthesis and combinatorial chemistry are powerful tools in modern drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening. nih.govresearchgate.netuniroma1.it 2-Chloro-N-(4-morpholinobenzyl)acetamide is an ideal building block for such strategies due to its inherent reactivity and modular nature.

The reactive chloroacetamide handle allows for the straightforward introduction of a wide variety of substituents through nucleophilic substitution reactions. A library of diverse nucleophiles (e.g., amines, thiols, phenols) can be reacted in parallel with 2-Chloro-N-(4-morpholinobenzyl)acetamide, with each reaction taking place in a separate well of a microtiter plate. This approach would generate a library of compounds where the core morpholinobenzylacetamide scaffold is constant, but the substituent attached via the former chloroacetyl group is varied.

Table 2: Potential Library Generation using 2-Chloro-N-(4-morpholinobenzyl)acetamide

| Scaffold | Reagent Class (R-Nu) | Resulting Linkage | Potential Diversity |

|---|---|---|---|

| 2-Chloro-N-(4-morpholinobenzyl)acetamide | Amines (R-NH2) | Aminoacetamide | Thousands of commercially available amines |

| 2-Chloro-N-(4-morpholinobenzyl)acetamide | Thiols (R-SH) | Thioether | Wide variety of alkyl and aryl thiols |

| 2-Chloro-N-(4-morpholinobenzyl)acetamide | Phenols (Ar-OH) | Aryl Ether | Large collection of substituted phenols |

This table outlines a hypothetical parallel synthesis scheme for chemical diversification.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in a drug discovery program. The reliability of the nucleophilic substitution reaction on the chloroacetamide makes it amenable to automated, high-throughput synthesis platforms, further accelerating the process of chemical diversification. enamine.net

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the study of 2-Chloro-N-(4-morpholinobenzyl)acetamide, facilitating its separation from reaction mixtures and the rigorous assessment of its purity.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for real-time monitoring of the synthesis of 2-Chloro-N-(4-morpholinobenzyl)acetamide. ukessays.com The synthesis typically involves the acylation of 4-morpholinobenzylamine (B1586929) with chloroacetyl chloride. During this process, TLC allows chemists to track the consumption of the starting materials and the formation of the desired product.

To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to help differentiate between spots with similar retention factors (Rƒ). rochester.edu The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The choice of the mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is optimized to achieve clear separation of the components. rsc.org Visualization under UV light is common, as the aromatic rings in the compound absorb UV radiation. libretexts.org

Table 1: Hypothetical TLC Monitoring of 2-Chloro-N-(4-morpholinobenzyl)acetamide Synthesis

| Analyte | Rƒ Value (Hexane:Ethyl Acetate 3:1) | Observation |

| 4-morpholinobenzylamine (Starting Material) | 0.25 | Spot diminishes over time. |

| 2-Chloro-N-(4-morpholinobenzyl)acetamide (Product) | 0.60 | New spot appears and intensifies. |

| Reaction Mixture (at completion) | 0.60 | Single spot corresponding to the product Rƒ. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of 2-Chloro-N-(4-morpholinobenzyl)acetamide. Due to the compound's polarity and molecular weight, reverse-phase HPLC (RP-HPLC) is the most common mode of analysis. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

For analytical purposes, HPLC provides detailed information on the purity of a sample by separating the target compound from any impurities or unreacted starting materials. The retention time is a characteristic parameter for the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. For purification, preparative HPLC can be employed to isolate the compound in high purity. sielc.com

Table 2: Typical HPLC Parameters for Analysis of 2-Chloro-N-(4-morpholinobenzyl)acetamide

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Direct analysis of 2-Chloro-N-(4-morpholinobenzyl)acetamide by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging. The presence of the polar amide group can lead to poor peak shape and thermal decomposition in the hot GC injection port. researchgate.net To overcome these issues, derivatization is often required. This process chemically modifies the analyte to increase its volatility and thermal stability. research-solution.com

For compounds containing amide functional groups, silylation is a common derivatization strategy. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This modification reduces the polarity of the molecule, making it more suitable for GC analysis. The resulting mass spectrum of the derivatized compound can then be used for structural confirmation and identification. jfda-online.com

Table 3: Common Derivatization Reagents for Amide-Containing Compounds

| Derivatizing Agent | Abbreviation | Target Functional Group | By-products |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amides, Alcohols, Carboxylic Acids | N-trimethylsilyl-trifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amides, Alcohols, Amines | N-methyl-trifluoroacetamide |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Amides, Hindered Hydroxyls | N-trimethylsilylacetamide |

Thermal Analysis for Material Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the material properties of 2-Chloro-N-(4-morpholinobenzyl)acetamide. nih.gov These methods provide information on melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. mdpi.com For 2-Chloro-N-(4-morpholinobenzyl)acetamide, a DSC scan would reveal an endothermic peak corresponding to its melting point. The sharpness of this peak can be an indicator of purity. nih.gov It can also be used to study polymorphism, the ability of the compound to exist in different crystal structures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org A TGA curve for 2-Chloro-N-(4-morpholinobenzyl)acetamide would show the temperature at which the compound begins to decompose. The amide functional group contributes to the thermal stability of the molecule, and TGA can precisely determine the onset temperature of degradation. This information is critical for understanding the compound's stability under various conditions. libretexts.org

Table 4: Hypothetical Thermal Analysis Data for 2-Chloro-N-(4-morpholinobenzyl)acetamide

| Thermal Analysis Technique | Parameter | Result |

| DSC | Melting Point (Tₘ) | Sharp endothermic peak at approx. 155-160 °C |

| TGA | Onset of Decomposition (Tₒ) | > 250 °C (in inert atmosphere) |

| TGA | Mass Loss at 400 °C | > 95% |

Bioanalytical Methods for In Vitro Studies

The in vitro evaluation of 2-Chloro-N-(4-morpholinobenzyl)acetamide involves a range of bioanalytical methods to assess its potential biological activity. Research on similar chloroacetamide derivatives has shown potential antibacterial and antiparasitic activities, suggesting that this compound could be screened using similar assays. nih.govnih.gov

Initial screening often involves determining the compound's effect on various microbial strains or cell lines. For example, its antibacterial potential could be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria. Cytotoxicity is a critical parameter, and assays using cell lines such as HeLa or HEK293 are performed to evaluate the compound's toxicity profile. These assays often measure cell viability through methods like MTT or resazurin (B115843) reduction. Further mechanistic studies might involve flow cytometry to analyze cell cycle progression or apoptosis induction in treated cells. nih.gov

Table 5: Common In Vitro Bioanalytical Assays for Compound Screening

| Assay Type | Method | Purpose | Example Application |

| Antimicrobial | Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC) | Testing against Staphylococcus aureus or Klebsiella pneumoniae. nih.gov |

| Cytotoxicity | MTT Assay | Measure metabolic activity as an indicator of cell viability. | Assessing toxicity in human cell lines (e.g., HEK293). |

| Cell Death | Annexin V/Propidium Iodide Staining | Differentiate between apoptotic and necrotic cell death via flow cytometry. | Investigating the mechanism of action in cancer cell lines. nih.gov |

Concluding Remarks and Future Research Directions

Summary of Key Findings and Research Contributions Regarding 2-Chloro-N-(4-morpholinobenzyl)acetamide and its Analogs

A thorough review of existing literature indicates that while 2-Chloro-N-(4-morpholinobenzyl)acetamide itself has not been the subject of dedicated study, its constituent chemical families—morpholine (B109124) derivatives and N-substituted chloroacetamides—have been extensively investigated for their diverse biological activities.

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability. nih.govtaylorandfrancis.com Its presence is a common feature in a wide array of therapeutic agents with activities spanning anticancer, antibacterial, antifungal, and anti-inflammatory domains. e3s-conferences.orgresearchgate.net The morpholine ring can participate in crucial hydrogen bonding interactions with biological targets and its incorporation often leads to enhanced potency and better pharmacokinetic profiles. nih.gov

Similarly, the chloroacetamide group is a reactive chemical entity that has been incorporated into various molecules to explore their potential as bioactive agents. N-arylacetamides and their derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. ijpsr.info The chloro-substituted acetamides, in particular, have demonstrated a range of biological effects, including antimicrobial and anticancer properties. ijpsr.inforesearchgate.net

Research on analogs that combine a morpholine ring with an acetamide (B32628) linkage has pointed towards promising therapeutic potential. For instance, various morpholine-acetamide derivatives have been synthesized and evaluated for their anticancer activities, showing significant inhibition of cancer cell lines. nih.govnih.gov

Key research contributions for analogous compounds include:

Anticancer Activity: Certain morpholine-acetamide derivatives have shown potent inhibitory effects on cancer cell lines. For example, some analogs have demonstrated significant activity against ovarian cancer cells and have been identified as inhibitors of carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov

Antimicrobial Properties: The chloroacetamide moiety is a known feature in compounds with antimicrobial activity. ijpsr.info Studies on related chloroacetamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. neliti.comneliti.com

Enzyme Inhibition: The morpholine scaffold is integral to the pharmacophore of certain enzyme inhibitors, suggesting that 2-Chloro-N-(4-morpholinobenzyl)acetamide could be a candidate for targeting specific enzymes. nih.gov

The primary finding, however, is the notable absence of specific data for 2-Chloro-N-(4-morpholinobenzyl)acetamide. This represents a significant knowledge gap but also underscores the opportunity for novel research in this area.

Challenges and Opportunities in the Development of Morpholine-Acetamide Derivatives for Therapeutic and Chemical Applications

The development of morpholine-acetamide derivatives, including 2-Chloro-N-(4-morpholinobenzyl)acetamide, presents both challenges and significant opportunities for therapeutic and chemical advancements.

Challenges: